Cas no 876751-57-4 (2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-)

2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-, is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyrimidine core functionalized with a 2,4-dimethoxyphenyl group at the 4-position and a 4-fluorophenyl group at the 6-position, offering unique electronic and steric properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of methoxy and fluoro substituents enhances its reactivity and selectivity in cross-coupling reactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)- structure
876751-57-4 structure
Product Name:2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-
CAS No:876751-57-4
MF:C18H16FN3O2
MW:325.336947441101
MDL:MFCD21335475
CID:4276142
PubChem ID:75359688
Update Time:2025-06-10

2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-
    • 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
    • 876751-57-4
    • AKOS037621770
    • MFCD21335475
    • MDL: MFCD21335475
    • Inchi: 1S/C18H16FN3O2/c1-23-13-7-8-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
    • InChI Key: LOYGACWHQDPGLY-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C2=CC=C(F)C=C2)=CC(C2=CC=C(OC)C=C2OC)=N1

Computed Properties

  • Exact Mass: 325.12265492Da
  • Monoisotopic Mass: 325.12265492Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.3Ų

2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB422358-1 g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
876751-57-4
1g
€467.00 2023-06-16
abcr
AB422358-5 g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
876751-57-4
5g
€722.60 2023-06-16
abcr
AB422358-10 g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
876751-57-4
10g
€935.60 2023-06-16
abcr
AB422358-25 g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
876751-57-4
25g
€1361.60 2023-06-16
abcr
AB422358-1g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; .
876751-57-4
1g
€467.00 2025-04-15
abcr
AB422358-5g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; .
876751-57-4
5g
€722.60 2025-04-15
abcr
AB422358-10g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; .
876751-57-4
10g
€935.60 2025-04-15
abcr
AB422358-25g
4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; .
876751-57-4
25g
€1361.60 2025-04-15
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